4-Chloro-2-nitrobenzenediazonium
Overview
Description
4-Chloro-2-nitrobenzenediazonium is an aromatic diazonium salt characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with a chlorine atom at the 4th position and a nitro group (NO₂) at the 2nd position. This compound is known for its reactivity and is commonly used in various chemical reactions, particularly in the synthesis of azo dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-nitrobenzenediazonium can be synthesized through the diazotization of 4-chloro-2-nitroaniline. The process involves the following steps:
Diazotization Reaction: 4-Chloro-2-nitroaniline is dissolved in an acidic medium, typically hydrochloric acid.
Addition of Sodium Nitrite: Sodium nitrite is added to the solution at a low temperature (0-5°C) to form the diazonium salt.
The reaction can be represented as:
4-Chloro-2-nitroaniline+NaNO2+HCl→this compound chloride+NaCl+H2O
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitrobenzenediazonium undergoes various types of chemical reactions, including:
Azo Coupling Reactions: The diazonium group reacts with nucleophilic aromatic compounds to form azo bonds (N=N), resulting in the formation of azo dyes.
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or cyanides through reactions like the Sandmeyer reaction.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Azo Coupling: Typically involves the use of phenols or aromatic amines as coupling partners in an alkaline medium.
Sandmeyer Reaction: Utilizes copper(I) chloride, copper(I) bromide, or copper(I) cyanide as reagents.
Reduction: Commonly employs reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Major Products
Azo Dyes: Formed through azo coupling reactions.
Substituted Aromatic Compounds: Resulting from substitution reactions.
Aromatic Amines: Produced by the reduction of the nitro group.
Scientific Research Applications
4-Chloro-2-nitrobenzenediazonium has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly azo dyes.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The reactivity of 4-chloro-2-nitrobenzenediazonium is primarily due to the presence of the diazonium group, which is highly electrophilic. This group can readily participate in electrophilic aromatic substitution reactions, forming stable azo compounds. The nitro group, being electron-withdrawing, further enhances the reactivity of the diazonium group by stabilizing the transition state during reactions.
Comparison with Similar Compounds
4-Chloro-2-nitrobenzenediazonium can be compared with other diazonium salts such as:
4-Nitrobenzenediazonium: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Chlorobenzenediazonium: Lacks the nitro group, resulting in different reactivity patterns.
2-Nitrobenzenediazonium: The nitro group is positioned differently, affecting the overall reactivity and stability of the compound.
The presence of both chlorine and nitro groups in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
4-chloro-2-nitrobenzenediazonium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3H/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGYYZYRNOVFKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN3O2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864482 | |
Record name | Benzenediazonium, 4-chloro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27165-22-6 | |
Record name | 4-Chloro-2-nitrobenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27165-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-nitrobenzenediazonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-chloro-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4-chloro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-nitrobenzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-2-NITROBENZENEDIAZONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMD9AVT50Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.